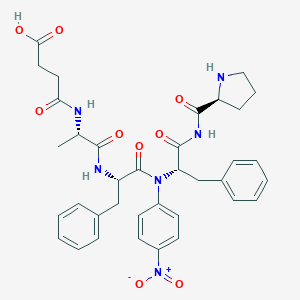

Succinimidil-alanil-fenilalanil-prolil-fenilalanina 4-nitroanilida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medición de la Actividad Proteasa

SAPNA se utiliza comúnmente en ensayos enzimáticos para medir la actividad de las proteasas. Es un compuesto sintético que imita los sustratos naturales de las proteasas, permitiendo la medición de su actividad in vitro.

Determinación de la Actividad de Quimotripsina

SAPNA se ha utilizado como sustrato para determinar la actividad de la quimotripsina . La quimotripsina es una enzima digestiva que descompone las proteínas en el intestino delgado.

Ensayo de Catepsina G

SAPNA se ha utilizado como sustrato para el ensayo de catepsina G en lisados de médula ósea . La catepsina G es una enzima proteasa que participa en varios procesos fisiológicos y patológicos.

Ensayo de Actividad de la Proteasa Serina Subtilisina Carlsberg (SC)

SAPNA se ha utilizado en el ensayo de actividad proteolítica de la proteasa serina subtilisina carlsberg (SC) . SC es una enzima proteasa producida por la bacteria Bacillus licheniformis y se utiliza en diversas aplicaciones industriales.

Mecanismo De Acción

Target of Action

The primary targets of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide are enzymes such as chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of protein folding.

Mode of Action

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide acts as a substrate for its target enzymes . The compound’s interaction with these enzymes leads to its cleavage, resulting in a change in color that can be measured spectrophotometrically. This color change is often used to determine the activity of the target enzymes.

Biochemical Pathways

The compound is involved in the enzymatic pathways of chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The cleavage of the compound by these enzymes can affect downstream processes, including the digestion of proteins and the regulation of protein folding.

Result of Action

The cleavage of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide by its target enzymes results in a measurable color change . This change can be used to determine the activity of the enzymes, providing valuable information about their role in various biological processes.

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXJCIVUCYJKW-SUFMYBPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155985 |

Source

|

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128802-73-3 |

Source

|

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)